4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine typically involves the reaction of morpholine with a sulfonyl chloride derivative, followed by nitration. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the nucleophile used, but typically involve the replacement of the sulfonyl group.
Scientific Research Applications
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(4-Nitrophenyl)sulfonylmorpholine
- 4-(2-Chloro-5-nitrophenyl)sulfonylmorpholine
Uniqueness
4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine is unique due to its combination of a morpholine ring with both sulfonyl and nitrophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonyl-2-nitrophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6S/c18-17(19)14-11-12(24(20,21)16-5-9-23-10-6-16)1-2-13(14)15-3-7-22-8-4-15/h1-2,11H,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSHGIMCLKVKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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